3-Bromo-N,N-dimethylaniline
Overview
Description
3-Bromo-N,N-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a bromine atom is attached to the benzene ring at the meta position relative to the amino group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Bromo-N,N-dimethylaniline is a chemical compound used in organic synthesis It is often used as an intermediate in the synthesis of more complex organic compounds .
Mode of Action
It is known to be involved in fluorination reactions . In these reactions, it interacts with metal fluoride in the presence of a palladium (Pd) precatalyst . This interaction results in the preparation of 3-fluoro-N,N-dimethylaniline .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its reactions may depend on factors such as temperature, pH, and the presence of other reactants . Additionally, its stability may be affected by exposure to light, heat, and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-N,N-dimethylaniline can be synthesized through several methods. One common method involves the bromination of N,N-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an inert solvent like chloroform or dichloromethane at a controlled temperature to ensure selective bromination at the meta position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall safety of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N,N-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products:
Electrophilic Substitution: Products include various substituted anilines.
Nucleophilic Substitution: Products include substituted anilines with different functional groups.
Oxidation: Products include quinones and other oxidized derivatives.
Scientific Research Applications
3-Bromo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 3-Chloro-N,N-dimethylaniline
- 2-Bromo-N,N-dimethylaniline
- 4-Bromo-N,N-dimethylaniline
Comparison: 3-Bromo-N,N-dimethylaniline is unique due to the position of the bromine atom on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its analogs, such as 3-Chloro-N,N-dimethylaniline, the bromine atom provides different steric and electronic effects, influencing the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
3-bromo-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEXQPWLCGBYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167856 | |
Record name | Benzenamine, 3-bromo-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16518-62-0 | |
Record name | 3-Bromo-N,N-dimethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16518-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-bromo-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3-bromo-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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